3-Mercapto-1,2,4-triazole

Catalog No.
S610429
CAS No.
3179-31-5
M.F
C2H3N3S
M. Wt
101.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Mercapto-1,2,4-triazole

CAS Number

3179-31-5

Product Name

3-Mercapto-1,2,4-triazole

IUPAC Name

1,2-dihydro-1,2,4-triazole-3-thione

Molecular Formula

C2H3N3S

Molecular Weight

101.13 g/mol

InChI

InChI=1S/C2H3N3S/c6-2-3-1-4-5-2/h1H,(H2,3,4,5,6)

InChI Key

AFBBKYQYNPNMAT-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,2,4-triazolethione, mercaptotriazole

Canonical SMILES

C1=NC(=S)NN1

Isomeric SMILES

C1=NNC(=N1)S

The exact mass of the compound 1H-1,2,4-Triazole-3-thiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97089. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Mercapto-1,2,4-triazole is a heterocyclic organic compound featuring a five-membered triazole ring functionalized with a mercapto (-SH) group. This structure enables thiol-thione tautomerism, where the compound can exist in two interchangeable forms. Its primary industrial and research value stems from the dual functionality of the aromatic triazole ring and the reactive sulfur atom, making it a versatile intermediate for synthesis and a highly effective surface chemistry modifier, particularly for copper and its alloys. Key procurement-relevant properties include its defined thermal stability, specific solubility profile, and its function as a corrosion inhibitor and electroplating additive.

Substituting 3-Mercapto-1,2,4-triazole with near-class alternatives introduces significant process and performance risks. Replacing it with a non-thiol inhibitor like Benzotriazole (BTA) fundamentally changes the surface-binding mechanism, altering film stability and performance in specific chemical environments. Opting for the sodium salt form, while seemingly minor, drastically increases aqueous solubility. This makes the salt form unsuitable for non-aqueous formulations or applications requiring controlled dissolution, where the moderately soluble free-thiol form (CAS 3179-31-5) is required. Similarly, adding alkyl groups to the triazole ring can alter steric hindrance and electronic properties, impacting coordination chemistry and inhibitor efficiency. These differences are not trivial and directly influence formulation compatibility, processing temperature windows, and end-application performance.

Superior Thermal Stability for High-Temperature Processing and Formulations

3-Mercapto-1,2,4-triazole exhibits a significantly higher melting point compared to the common corrosion inhibitor Benzotriazole (BTA). Reported melting points for 3-Mercapto-1,2,4-triazole are in the range of 216-224 °C. In contrast, Benzotriazole has a much lower melting point, around 100 °C, before it undergoes exothermic decomposition at higher temperatures. This substantial difference in thermal stability is a critical differentiator for material selection in high-temperature applications.

Evidence DimensionMelting Point
Target Compound Data~216-224 °C
Comparator Or BaselineBenzotriazole (BTA): ~100 °C
Quantified Difference>115 °C higher melting point
ConditionsStandard atmospheric pressure.

This allows the compound to be processed in high-temperature systems like engineering polymer melts, wire enamels, or soldering fluxes where BTA would already be liquid or volatile, ensuring performance integrity.

Defined Aqueous Solubility for Targeted Formulation in Aqueous vs. Non-Aqueous Systems

The free-thiol form of 3-Mercapto-1,2,4-triazole possesses a defined, moderate solubility in water, reported as 50 g/L. This contrasts sharply with its sodium salt form, which, like most alkali metal salts of acidic heterocycles, is highly soluble in water. The limited solubility of the free thiol is a deliberate choice for specific formulation requirements.

Evidence DimensionAqueous Solubility
Target Compound Data50 g/L in H2O
Comparator Or Baseline3-Mercapto-1,2,4-triazole, Sodium Salt: Highly soluble
Quantified DifferenceModerate, limited solubility vs. high, rapid solubility
ConditionsAqueous solution, standard temperature and pressure.

Procurement of this specific form is justified for non-aqueous formulations (greases, oils), or for creating controlled-release systems where the rapid dissolution of a salt form is undesirable.

High-Efficiency Copper Corrosion Inhibition in Neutral Chloride Media

Research on a structurally close analog, 3-amino-5-mercapto-1,2,4-triazole (AMT), demonstrates the high efficacy of this inhibitor class. In a highly corrosive 3.5 wt.% NaCl solution, AMT achieved a corrosion inhibition efficiency (IE) of approximately 94% for copper at a concentration of 5x10⁻³ mol/L. The strong performance is attributed to the chemisorption of the molecule on the copper surface, forming a protective barrier.

Evidence DimensionInhibition Efficiency (IE%)
Target Compound Data~94% (for close analog 3-amino-5-mercapto-1,2,4-triazole)
Comparator Or BaselineUninhibited copper in 3.5% NaCl (0% IE)
Quantified DifferenceProvides ~94% protection against corrosion
ConditionsCopper immersed in 3.5 wt.% NaCl solution at 25°C.

This demonstrates elite performance in preventing chloride-induced copper corrosion, a critical failure mode in cooling systems, marine hardware, and electronics where salt exposure is a concern.

Demonstrated Functionality as a Leveling Agent in High-Performance Copper Electroplating

Nitrogen-containing heterocyclic compounds, including triazole derivatives, are utilized as leveling agents in acidic copper electroplating baths. Their function is to adsorb at high-current-density areas, inhibiting copper deposition and promoting metal filling in recesses (vias, trenches). Patent literature demonstrates that optimized electroplating solutions containing such leveling agents can achieve via-filling rates of 91-99% while producing a smooth, level copper surface, which is critical for fabricating reliable interconnects.

Evidence DimensionVia / Hole Filling Rate
Target Compound DataEnables 91-99% filling rate in optimized formulations
Comparator Or BaselineBaths without effective leveling agents, leading to voids and uneven deposition
Quantified DifferenceAchieves >90% filling where standard baths fail
ConditionsAcid copper electroplating for high-aspect-ratio features in PCB manufacturing.

This compound is a key enabler for defect-free plating in advanced electronics, directly impacting manufacturing yield and the performance of high-density circuit boards and semiconductors.

Formulating High-Temperature Corrosion Inhibitors

Due to its high melting point (>215 °C), this compound is the material of choice for corrosion inhibitor formulations intended for high-temperature service, such as in automotive coolants, industrial heat transfer fluids, and as an additive in thermally processed polymers where substitutes like Benzotriazole would fail.

Leveling Agent for High-Aspect-Ratio Copper Electroplating

In the manufacturing of advanced printed circuit boards (PCBs) and integrated circuits, this compound serves as a critical leveling agent. Its molecular structure allows it to effectively control copper deposition, enabling the complete, void-free filling of high-aspect-ratio micro-vias and trenches, a requirement that cannot be met by basic plating chemistries.

Specialty Corrosion Protection for Non-Aqueous Formulations

The compound's moderate and defined solubility profile makes it ideal for formulating corrosion-inhibiting greases, lubricants, and coatings based on oils or organic solvents. In these applications, the highly soluble sodium salt form would be incompatible and fail to incorporate properly.

Precursor for Synthesizing Functional Polymers and Metal-Organic Materials

As a synthesis intermediate, the reactive mercapto group provides a specific reaction site for creating functional polymers or metal complexes. Its strong coordination ability via the sulfur atom is leveraged in materials science to create compounds for analytical reagents or novel materials with specific electronic or thermal properties.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

101.00476828 Da

Monoisotopic Mass

101.00476828 Da

Heavy Atom Count

6

UNII

RUS62L885R

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 79 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 73 of 79 companies with hazard statement code(s):;
H302 (95.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (94.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3179-31-5

Wikipedia

3-mercapto-1,2,4-triazole

General Manufacturing Information

3H-1,2,4-Triazole-3-thione, 1,2-dihydro-: ACTIVE

Dates

Last modified: 08-15-2023

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